Enterocin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enterocin A is a useful research compound. . The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

1.1 Against Foodborne Pathogens

Enterocin A exhibits strong antimicrobial activity, particularly against Listeria species. A notable study demonstrated that recombinant this compound (rEntA) produced through codon optimization in Pichia pastoris achieved an anti-Listeria activity of 51,200 AU/ml, with a minimal inhibitory concentration (MIC) of 20 ng/ml against L. ivanovii . This high level of activity suggests its potential use as a food preservative.

1.2 Synergistic Effects with Other Bacteriocins

Research has shown that this compound can be combined with other enterocins to enhance antimicrobial efficacy. For instance, combinations of this compound with Enterocin P and L50 exhibited synergistic effects, increasing the overall antimicrobial activity against various pathogens . This synergy highlights the potential for developing multi-bacteriocin formulations for food safety applications.

Food Preservation

2.1 Dairy Products

This compound has been effectively utilized in dairy product preservation. In a study involving cottage cheese, the addition of enterocins resulted in significant inhibition of Listeria growth, demonstrating their efficacy in maintaining food safety during storage . The use of enterocins in yogurt production also showed promising results, where they inhibited Staphylococcus aureus effectively .

2.2 Meat Products

The application of this compound in meat products has been explored as well. Research indicated that enterocins could reduce Listeria levels by over 5 log cycles in cured meats when combined with high hydrostatic pressure treatments . This combination not only enhances safety but also extends the shelf life of meat products.

Clinical Applications

3.1 Treatment of Vancomycin-Resistant Enterococcus (VRE)

This compound is being investigated for its potential to combat vancomycin-resistant strains of Enterococcus faecium. Studies suggest that bacteriocins like this compound could be integrated into treatment regimens to address the rising resistance to conventional antibiotics . The mechanisms by which this compound acts against resistant strains are still under investigation but show promise for future therapeutic applications.

Case Studies and Research Findings

化学反应分析

Key Enzymes and Reactions

-

EncM : A flavoprotein that catalyzes the Favorskii-like oxidative rearrangement. It facilitates two aldol condensation and two heterocycle-forming reactions . EncM is implicated in oxidizing a linear encPKS C9-reduced octaketide to form a 11,12,13-trione intermediate. It may also function as a dioxygenase, oxidizing a cyclohexenone intermediate .

-

Aldol Condensation : EncM likely facilitates carbon-carbon bond-forming reactions by orienting the intermediate in a favorable conformation, as linear poly-β-ketides are highly reactive and spontaneously cyclize .

-

Lactonization : The lactone C-O bond between the carboxylate oxygen and C9 is generated during enterocin biosynthesis. The C-O linkage is generated with inversion of stereochemistry, displacing the acetate-derived C9 hydroxyl group .

Chemical Rearrangements and Isomerization

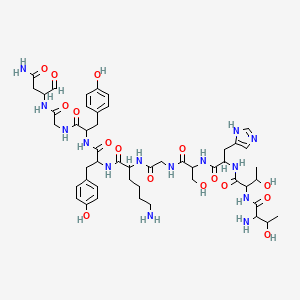

Enterocin (1) can undergo structural changes, including conversion to isoenterocin A (2) .

-

Isomerization Process : Enterocin converts slowly to isothis compound (2) in various protic (ethanol, methanol, water) and aprotic (acetone, acetonitrile, DMSO) solvents .

-

Mechanism : The conversion involves intramolecular nucleophilic attack on the C-15 carbonyl carbon of 1 by 5-OH, forming a hemiketal, followed by intramolecular nucleophilic attack on the lactone carbonyl C-1 by the resulting 15-OH group. Epimerization of C-3 is required to bring 5-OH in proximity to C-15 .

-

Identified Intermediates : Formation of 3-epi-enterocin (4) is observed in D2O, indicated by a second resonance in the 13C NMR spectrum corresponding to a ketone .

Table 1. NMR data for enterocin (1) and enterocin rearrangement products 2–4

| Position | Enterocin (1)a in DMSO-d6 | Isothis compound (2)a in DMSO-d6 |

|---|---|---|

| C-1 | 173.6 | 174.3 |

| C-2 | 81.8 | 82.6 |

| C-3 | 37.3 | 39.5 |

Heterologous Expression and Mutagenesis

-

Heterologous Production : Enterocin genes typically exhibit low expression in wild strains, prompting researchers to investigate recombinant protein production via heterologous enterocins. Effective methods include using E. coli, yeast, and Lactobacillus .

-

Site-Directed Mutagenesis : Arginine single-site mutants can be constructed to destabilize the hydrophobic core of enterocin 7B, influencing its interaction with membranes. Decreased stabilization correlates with increased efficiency in permeating membranes and killing bacteria .

-

Observed Mutations : Studies involving the heterologous expression of enterocin CRL35 in E. coli identified a variant with two amino acid substitutions (Gly21Pro and Arg22Lys) resulting from a triple base mutation in the munA structural gene .

Enterocins as Bacteriocins

-

Classification : Enterocins are bacteriocins, ribosomal peptides that inhibit the growth of other microorganisms. They are produced by Enterococcus species .

-

Classes : Different classes of enterocins have varied biosynthetic pathways. Class I lanthipeptides undergo extensive post-translational modification, while Class II enterocins do not .

-

This compound : A representative bacteriocin and the first of class IIa enterocins to be isolated and studied. The presence of the entA gene in E. faecium strains indicates potential bacteriocin activity .

属性

生物活性 |

Antibacterial |

|---|---|

序列 |

YYGNGVYCTKNKCTVDWAKATTCIAGMSIGGFLGG |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。